molecular formula C11H15NO3 B7761712 3-Methoxy-4-propoxybenzaldehyde oxime

3-Methoxy-4-propoxybenzaldehyde oxime

Cat. No.: B7761712
M. Wt: 209.24 g/mol
InChI Key: DBOQZEDKACZVMY-XYOKQWHBSA-N
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Description

Significance of the Oxime Functional Group in Contemporary Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of modern organic chemistry. numberanalytics.com Discovered in the 19th century, oximes are typically synthesized through a condensation reaction between hydroxylamine (B1172632) and a carbonyl compound, such as an aldehyde or a ketone. numberanalytics.comtutorchase.com Their significance lies in their remarkable versatility. Oximes serve as crucial intermediates in a wide array of chemical transformations, enabling the synthesis of complex molecules like amines, amides, and nitriles. numberanalytics.combritannica.com

The unique reactivity of the oxime group, including its dual nucleophilic sites and the ability of the N-O bond to undergo fragmentation, makes it a powerful tool in synthetic methodologies. rsc.orgnsf.gov This has led to extensive applications in diverse fields, including the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org Furthermore, their ability to act as both hydrogen-bond donors and acceptors allows for the formation of complex supramolecular structures. rsc.orgscispace.com

Overview of Substituted Aromatic Aldehyde Oximes and Their Structural Diversity

Substituted aromatic aldehyde oximes, also known as benzaldehyde (B42025) oximes, are a class of oximes derived from aldehydes where the carbonyl group is directly attached to an aromatic ring. The general structure consists of a benzene (B151609) ring bearing various substituents and an aldoxime group (-CH=N-OH).

The structural diversity within this class is vast, arising from the number, type, and position of substituents on the aromatic ring. These substituents can range from simple alkyl or alkoxy groups to halogens or nitro groups, each influencing the molecule's electronic properties, reactivity, and stereochemistry. For instance, the presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly alter the oxime's oxidation potential and reaction pathways. nih.gov This diversity allows for the fine-tuning of molecular properties for specific applications, such as in the synthesis of nitrogen-containing heterocycles or as reagents in analytical chemistry. rsc.orgresearcher.life

Research Context of 3-Methoxy-4-propoxybenzaldehyde (B2538646) Oxime within the Broader Oxime Class

3-Methoxy-4-propoxybenzaldehyde oxime belongs to the family of disubstituted benzaldehyde oximes. Its specific structure, featuring a methoxy (B1213986) group at the 3-position and a propoxy group at the 4-position of the benzene ring, places it within a group of compounds often studied for their potential as synthetic intermediates. The parent aldehyde, 3-methoxy-4-propoxybenzaldehyde, serves as a precursor in these syntheses.

Research into aromatic aldoximes with varied alkoxy substituents is often driven by the need to create new molecular scaffolds. The electronic effects of the methoxy and propoxy groups can influence the reactivity of the oxime functional group, making it a candidate for studies involving reactions like cycloadditions or rearrangements. While specific, in-depth research focusing solely on this compound is not widely published, its chemical properties can be inferred from broader studies on substituted benzaldehyde oximes. nih.gov Its synthesis follows the general and reliable reaction of its corresponding aldehyde with hydroxylamine.

Chemical and Physical Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
MDL Number MFCD02256108
Purity ≥95%

Data sourced from available chemical supplier information. accelachem.com

Properties

IUPAC Name

(NE)-N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h4-5,7-8,13H,3,6H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQZEDKACZVMY-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 3 Methoxy 4 Propoxybenzaldehyde Oxime

Hydrolysis Reactions and Regeneration of Carbonyl Precursors

The hydrolysis of oximes is a crucial reaction for regenerating the parent aldehyde or ketone, often used as a method for protecting the carbonyl group during a multi-step synthesis. This transformation is typically facilitated by acidic conditions.

The hydrolytic stability of the oxime linkage is significantly greater than that of a simple imine (Schiff base). nih.govnsf.gov This enhanced stability is attributed to the electronic effect of the adjacent oxygen atom. nih.gov While specific chemo- and regioselective hydrolysis studies on 3-Methoxy-4-propoxybenzaldehyde (B2538646) oxime are not prevalent in the literature, the principles of oxime chemistry allow for predictable behavior. The hydrolysis would selectively cleave the C=N bond to regenerate the aldehyde without affecting the ether linkages (methoxy and propoxy groups) under typical acidic hydrolysis conditions for oximes. The selective deprotection (hydrolysis) of oximes in the presence of other functional groups is a valuable synthetic strategy. researchgate.net The rate of hydrolysis is pH-dependent, with acid catalysis being a key factor. nih.govraineslab.com This allows for the selective removal of an oxime protecting group under conditions that might leave other acid-sensitive groups intact, by carefully controlling the reaction parameters such as acid strength and temperature.

Reduction of the Oxime Functionality to Amine Derivatives

The reduction of the oxime group is a synthetically important transformation that yields primary amines. This can be accomplished through various methods, most notably catalytic hydrogenation and the use of hydride-donating reagents.

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines. wikipedia.org This process typically involves hydrogen gas and a heterogeneous catalyst. For aromatic oximes like 3-Methoxy-4-propoxybenzaldehyde oxime, various metal catalysts are effective. The choice of catalyst can influence the selectivity of the reaction. For instance, palladium on carbon (Pd/C) is known to effectively catalyze the hydrogenation of the C=N bond and the reductive cleavage of the N-O bond, leading to the primary amine. encyclopedia.pub Platinum-based catalysts, such as platinum oxide (PtO2, Adam's catalyst), are also highly active. encyclopedia.pub Studies on benzaldehyde (B42025) derivatives have utilized ruthenium-based catalysts as well. researchgate.net To favor the formation of the primary amine and suppress the formation of secondary amine side products, reaction conditions can be modified, for example, by the addition of a small amount of potassium hydroxide (B78521). wikipedia.org

Below is a table summarizing common catalysts used for the hydrogenation of aromatic oximes.

CatalystTypical ConditionsProductReference
Palladium on Carbon (Pd/C)H₂ gas, solvent (e.g., ethanol (B145695), acetic acid)Primary Amine encyclopedia.pub
Platinum(IV) Oxide (PtO₂)H₂ gas, acidic solvent (e.g., HCl in ethanol)Primary Amine or Hydroxylamine (B1172632) encyclopedia.pub
Rhodium on Carbon (Rh/C)H₂ gas, solvent (e.g., acetate (B1210297) buffer)Primary Amine f-cdn.com
Ruthenium on Carbon (Ru/C)H₂ gas, water, room temperaturePrimary Amine researchgate.net

This table presents generalized information for aromatic oximes, applicable to this compound.

Strong hydride reagents are highly effective for the reduction of oximes to primary amines. echemi.comstackexchange.com Lithium aluminum hydride (LiAlH₄) is the most common and powerful reagent used for this transformation. echemi.commdma.ch The reaction involves the addition of a hydride ion to the carbon of the C=N double bond, followed by the reductive cleavage of the N-O bond. echemi.comstackexchange.com The intermediate hydroxylamine is typically not isolated as it is further reduced to the amine. echemi.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mdma.ch While highly effective, LiAlH₄ is a very reactive or "blunt instrument" and will reduce many other functional groups. echemi.com Other hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, can also be used, sometimes offering better chemoselectivity.

The following table includes common hydride reagents for oxime reduction.

ReagentTypical ConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF, diethyl ether)Primary Amine echemi.comstackexchange.commdma.ch
Sodium Borohydride (NaBH₄) / Transition Metal Salt (e.g., NiCl₂)Alcoholic solventPrimary Amine ncert.nic.in
Sodium AmalgamEthanolPrimary Amine wikipedia.org

This table presents generalized information for aromatic oximes, applicable to this compound.

Beckmann Rearrangement and Amide Formation

The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is transformed into an amide under acidic conditions. wikipedia.orgwikipedia.org This reaction is named after its discoverer, Ernst Otto Beckmann. wikipedia.org For an aldoxime such as this compound, the reaction results in the formation of a substituted N-arylformamide.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group that is in the anti-periplanar position to the leaving group on the nitrogen atom. wikipedia.org For an aldoxime, this migrating group is the aromatic ring. The migration leads to the formation of a nitrilium ion intermediate. This intermediate is then attacked by a water molecule, and after a deprotonation and tautomerization, the final amide product, N-(3-methoxy-4-propoxyphenyl)formamide, is formed. masterorganicchemistry.com It is important to note that with aldoximes, fragmentation reactions leading to nitriles can sometimes compete with the rearrangement, particularly under harsh conditions. masterorganicchemistry.com

A variety of acidic reagents and catalysts can promote the Beckmann rearrangement.

Reagent/CatalystDescriptionReference
Sulfuric Acid (H₂SO₄)A strong protic acid commonly used to catalyze the rearrangement. wikipedia.org
Polyphosphoric Acid (PPA)A strong acid and dehydrating agent, effective for the rearrangement. wikipedia.org
Phosphorus Pentachloride (PCl₅)Converts the hydroxyl group into a better leaving group, facilitating rearrangement. wikipedia.org
Thionyl Chloride (SOCl₂)Another reagent that activates the hydroxyl group for rearrangement. wikipedia.org
Tosyl Chloride (TsCl)Forms a tosylate ester, which is an excellent leaving group. wikipedia.org

This table presents generalized information for the Beckmann rearrangement of oximes, applicable to this compound.

Mechanistic Investigations of Rearrangement in Substituted Benzaldehyde Oximes

The Beckmann rearrangement is a fundamental reaction of oximes, converting them into amides or lactams. wikipedia.org For aldoximes, such as this compound, this rearrangement typically leads to the formation of primary amides. The reaction is generally catalyzed by acids like sulfuric acid, polyphosphoric acid, or reagents such as tosyl chloride and phosphorus pentachloride. wikipedia.org

The established mechanism begins with the activation of the oxime's hydroxyl group. d-nb.info In the presence of an acid, the hydroxyl group is protonated, converting it into a much better leaving group (water). masterorganicchemistry.com This is followed by the key step: a concerted migration of the group positioned anti-periplanar (trans) to the leaving group on the nitrogen atom. wikipedia.orgillinois.edu This migration results in the breaking of the N-O bond and the formation of a nitrilium ion intermediate. Subsequent attack by water on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. wikipedia.orgmasterorganicchemistry.com

Computational studies on the rearrangement of acetone (B3395972) oxime have shown that solvent molecules can play a crucial role in stabilizing the transition state. wikipedia.org In the case of this compound, the electron-donating nature of the methoxy (B1213986) and propoxy substituents on the benzene (B151609) ring would influence the stability of the nitrilium ion intermediate, although specific mechanistic studies on this exact molecule are not extensively documented. The rearrangement remains stereospecific, with the hydrogen atom of the aldoxime migrating to the nitrogen. masterorganicchemistry.com

Synthetic Utility in the Production of Substituted Benzamides and Lactams

The Beckmann rearrangement provides a direct pathway from oximes to amides and lactams, a transformation of significant industrial and academic importance. wikipedia.orgillinois.edu While cyclic ketoximes are precursors to lactams—for instance, the industrial synthesis of caprolactam for Nylon-6 production from cyclohexanone (B45756) oxime—the rearrangement of an aldoxime like this compound yields a primary amide. wikipedia.org

The direct product from the rearrangement of this compound is N-(3-methoxy-4-propoxyphenyl)formamide. To produce N-substituted benzamides, a multi-step sequence would be necessary. A more common route involves the dehydration of the aldoxime to the corresponding nitrile (3-Methoxy-4-propoxybenzonitrile), followed by hydrolysis of the nitrile to 3-methoxy-4-propoxybenzoic acid. This carboxylic acid can then be coupled with a desired primary or secondary amine using standard amide bond-forming reagents (e.g., SOCl₂, (COCl)₂) to yield a variety of N-substituted benzamides. researchgate.net This two-step approach, proceeding through the nitrile, is a versatile strategy for accessing a wide range of substituted benzamide (B126) derivatives. nih.gov

Dehydration to Nitrile Derivatives

The dehydration of aldoximes is a direct and efficient method for the synthesis of nitriles, which are valuable precursors for carboxylic acids, amines, and amides. niscpr.res.in

Conditions and Reagents for Aldoxime Dehydration to Nitriles

A plethora of reagents have been developed to facilitate the conversion of aldoximes to nitriles under various reaction conditions. nih.gov These methods often offer high yields and mild conditions, avoiding the harshness of older procedures. The reaction proceeds by activating the oxime's hydroxyl group, turning it into a good leaving group, which is then eliminated to form the carbon-nitrogen triple bond of the nitrile. researchgate.net

Several modern reagents are particularly effective for this transformation. These include phosphorus-based reagents, sulfonyl derivatives, and activating agents used in peptide coupling. The choice of reagent can be tailored based on substrate compatibility and desired reaction conditions, such as temperature and solvent. nih.govtandfonline.com

Below is a table summarizing various reagents used for the dehydration of aldoximes.

ReagentBase/ConditionsSolventReference
Bis-morpholinophosphorylchloride (bmpc)Et₃NCH₂Cl₂ niscpr.res.in
BOP ReagentDBUCH₂Cl₂, THF, or DMF nih.govresearchgate.net
N-(p-Toluenesulfonyl) imidazole (B134444) (TsIm)DBU, refluxDMF tandfonline.com
EthyldichlorophosphateDBU, 3 Å MSNot specified nih.gov
Chlorosulfonic acid90 °CToluene nih.gov
TriphosgeneTriethylamine (B128534)Chloroform rsc.org
KF/Al₂O₃100 °CDMF rsc.org

Formation of 3-Methoxy-4-propoxybenzonitrile

Applying the dehydration methodologies described above to this compound leads to the formation of 3-Methoxy-4-propoxybenzonitrile. This conversion is a standard and predictable transformation in organic synthesis. rsc.org For example, treating the oxime with a reagent system like bis-morpholinophosphorylchloride (bmpc) and a base such as triethylamine in a solvent like dichloromethane (B109758) would be expected to produce the target nitrile in high yield. niscpr.res.in

The reaction involves the initial attack of the oxime hydroxyl group on the dehydrating agent, followed by base-mediated elimination of water to furnish the nitrile product. This transformation is a key step in converting an aldehyde into a nitrile, expanding its synthetic potential. nih.gov

Functionalization Reactions of the Oxime Moiety

The hydroxyl group of the oxime is a site for various functionalization reactions, which are often employed to activate the oxime for subsequent transformations like the Beckmann rearrangement or to introduce new molecular features.

O-Functionalization (e.g., Etherification, Acylation)

O-functionalization involves the conversion of the oxime's -NOH group into an ether (-NOR) or an ester (-NO-Acyl). This is a critical step in many reactions of oximes, as it transforms the hydroxyl into a better leaving group. masterorganicchemistry.com

O-Acylation: Reagents such as acetic anhydride (B1165640) (Ac₂O) or tosyl chloride (TsCl) react with the oxime to form O-acetyl or O-tosyl esters, respectively. wikipedia.orgmasterorganicchemistry.com These acylated intermediates are highly activated towards the Beckmann rearrangement, often proceeding under milder conditions than the acid-catalyzed variant. The acyl or sulfonyl group is a superior leaving group compared to the hydroxide ion.

O-Etherification: The oxime can also be O-alkylated to form oxime ethers. For instance, a related compound, vanillin (B372448), has been converted to its O-methyloxime derivative. nist.gov This reaction is typically performed using an alkylating agent (e.g., alkyl halide or sulfate) under basic conditions. The resulting oxime ethers are stable compounds but can also be precursors for other synthetic transformations.

The chemical reactivity of this compound is centered around the oxime functional group (-CH=N-OH) and its influence on the aromatic ring. This moiety can undergo functionalization at the nitrogen and oxygen atoms and can also direct reactions to specific positions on the benzene ring.

2 N-Functionalization and Derivatives

The nitrogen and oxygen atoms of the oxime group in this compound are nucleophilic and can be readily functionalized through various reactions, leading to a diverse range of derivatives. Key transformation pathways include O-alkylation and N-acylation.

O-Alkylation and O-Arylation:

The hydroxyl group of the oxime is amenable to substitution, leading to the formation of oxime ethers. This transformation is typically achieved by reacting the oxime with an alkylating or arylating agent in the presence of a base. The classical method involves the deprotonation of the oxime with a base like sodium methoxide (B1231860) or sodium hydride to form the more nucleophilic oximate salt, which then undergoes nucleophilic substitution with an organohalide. google.comgoogle.comgoogleapis.com More direct, one-pot procedures have also been developed. For instance, O-alkylation of oximes can be accomplished by reacting them with an alcohol in the presence of triphenylphosphine (B44618) and carbon tetrachloride. researchgate.net

Research on related vanillin derivatives demonstrates the synthesis of various oxime ethers. nih.gov A general approach for the O-alkylation of benzaldehyde oximes involves reaction with alkyl halides in the presence of a base such as potassium hydroxide in a suitable solvent system like aqueous DMSO. researchgate.net

Table 1: Representative O-Alkylation Reactions of Oximes

Oxime TypeReagentCatalyst/BaseSolventProduct TypeReference
Benzaldehyde OximeAlkyl HalidePotassium HydroxideAqueous DMSOO-Alkyl Oxime Ether researchgate.net
General OximeAlcoholTriphenylphosphine/DBUAcetonitrileO-Alkyl Ether organic-chemistry.org
Benzaldehyde Oxime1-ChloropropaneSodium HydroxideMethanolO-Propyl Oxime Ether google.com

N-Acylation:

The nitrogen atom of the oxime can be acylated to form N-acyloxyiminoyl derivatives. A notable example is the synthesis of vanillin oxime-N-O-alkanoates, which are prepared by reacting vanillin oxime with various acyl chlorides. nih.gov This reaction significantly modifies the electronic properties and reactivity of the oxime functionality. The synthesis is a straightforward condensation reaction, often carried out in the presence of a base to neutralize the HCl by-product. The resulting N-O bond is a key feature in the subsequent reactivity of these derivatives.

The study on vanillin oxime-N-O-alkanoates showed that the antifungal activity of the parent vanillin oxime was significantly enhanced upon conversion to these acylated derivatives, with the biological activity being dependent on the length of the acyl chain. nih.gov

3 Carbon-Functionalization via Metal-Catalyzed Processes

The oxime functional group, particularly when converted to an oxime ether, can act as a powerful directing group in metal-catalyzed C-H functionalization reactions. snnu.edu.cn This strategy enables the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the ortho position of the benzaldehyde ring, a position that is typically difficult to functionalize directly.

Palladium-Catalyzed C-H Arylation:

A prominent example of this methodology is the palladium-catalyzed ortho-C-H arylation of aromatic oxime ethers. acs.orgresearchgate.net In these reactions, the oxygen or nitrogen atom of the oxime ether coordinates to the palladium catalyst, positioning it in close proximity to the ortho C-H bond. This leads to the formation of a cyclometalated intermediate, which then reacts with an arylating agent, such as an aryl boronic ester or aryl halide, to form a new C-C bond. acs.orgresearchgate.net

While specific studies on this compound are not prevalent, extensive research on acetophenone (B1666503) oxime ethers demonstrates the viability of this approach. acs.orgdocumentsdelivered.com The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant. The oxime ether directing group is robust enough to tolerate the reaction conditions and can often be removed or transformed after the C-H functionalization step. nih.gov

Table 2: Metal-Catalyzed C-H Functionalization Directed by Oxime Groups

Reaction TypeSubstrate TypeMetal CatalystCoupling PartnerKey FeatureReference
ortho-C-H ArylationAcetophenone Oxime EthersPalladium(II)Aryl Pinacol Boronic EstersOxime ether as directing group acs.org
ortho-C-H AminationN-ArylbenzamidesCopper(I)Oxime derivatives (as N-source)Oxime as aminating agent and internal oxidant nih.govrsc.orgrsc.orgnih.gov
ortho-C-H Cross-CouplingAryl OximesRhodium(III)DiazomalonatesCp*Rh(III) catalyzed C-H activation nih.gov
ortho-C-H ArylationBenzamidesPalladiumAryl IodidesSimple amide as directing group acs.org

Other Metal-Catalyzed Transformations:

Besides palladium, other transition metals like rhodium and copper have been employed for C-H functionalization reactions directed by oxime-related functionalities. Rhodium(III) catalysts have been shown to effect the ortho-C-H cross-coupling of aryl oximes with diazo compounds. nih.govnih.gov

Furthermore, copper-mediated C-H amination reactions have been developed where oxime derivatives themselves act as the aminating agent and an internal oxidant. nih.govrsc.orgrsc.orgnih.gov In these systems, a directing group on the aromatic substrate guides a copper catalyst to an ortho C-H bond, which is then aminated by the oxime. This highlights the versatile role of the oxime moiety, acting not just as a directing group but also as a reactive component in the transformation.

These metal-catalyzed pathways represent powerful tools for the late-stage functionalization of molecules like this compound, enabling the synthesis of complex derivatives with high regioselectivity.

Stereochemical and Tautomeric Investigations of 3 Methoxy 4 Propoxybenzaldehyde Oxime

E/Z Stereoisomerism and Configurational Stability

The C=N double bond in 3-Methoxy-4-propoxybenzaldehyde (B2538646) oxime restricts rotation, leading to the existence of two geometric isomers, designated as E (entgegen) and Z (zusammen). The stability and ratio of these isomers are dictated by a variety of internal and external factors.

The synthesis of aldoximes typically yields a mixture of E and Z isomers, with the ratio being highly dependent on the reaction conditions. researchgate.net Factors such as temperature, pH, and the presence of catalysts can significantly influence the thermodynamic equilibrium and kinetic distribution of the isomers. researchgate.netnih.gov For instance, acidic conditions can promote the isomerization of the generally less stable anti (E) isomer to the more stable syn (Z) isomer for some indole-3-carbaldehyde oximes. nih.gov The rate of equilibration between Z and E isomers and the final equilibrium position are notably temperature-dependent. researchgate.net

The substituents on the aromatic ring also play a crucial role. The methoxy (B1213986) and propoxy groups on the benzaldehyde (B42025) ring of the title compound, through their electronic and steric effects, will influence the relative stability of the two isomers. Steric hindrance between the hydroxyl group of the oxime and the substituents can favor one isomer over the other. nih.gov

Separating the E and Z isomers is often challenging but can be achieved through methods like fractional crystallization or column chromatography. researchgate.net In some cases, selective precipitation can be employed; for example, treating a mixture of E and Z aryl alkyl ketoxime isomers with an anhydrous acid can precipitate the E isomer as an immonium salt, allowing for its separation and subsequent recovery. google.com

Table 1: Factors Influencing E/Z Isomer Ratios in Oximes

FactorDescriptionImpact
Temperature Affects the position of the thermodynamic equilibrium between isomers. researchgate.netHigher temperatures can alter the isomer ratio by providing the energy to overcome the interconversion barrier. researchgate.net
pH / Catalyst Acids and bases can catalyze the interconversion of E and Z isomers. researchgate.netnih.govCan shift the equilibrium towards the thermodynamically more stable isomer. nih.gov
Steric Hindrance Repulsion between the oxime's OH group and nearby substituents. nih.govCan make one isomer energetically more favorable than the other. nih.gov
Synthetic Method The specific reagents and pathway used for synthesis can favor the formation of one isomer. tsijournals.comDifferent synthetic routes can lead to highly selective formation of either the E or Z isomer. tsijournals.com

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for predicting the relative stabilities of E and Z isomers and mapping their interconversion pathways. mdpi.comresearchgate.net Such calculations can determine the ground-state energies of both isomers, revealing which is thermodynamically more stable. For many oximes, the E-isomer is found to be more stable due to factors like intermolecular hydrogen bonding in the solid state or specific solvation effects in solution. mdpi.com

DFT calculations can model the transition state for E/Z isomerization, which typically involves a linear C=N-O atomic arrangement. mdpi.com The calculated energy barrier for this interconversion is often high, suggesting that spontaneous isomerization at room temperature is unlikely without a catalyst. mdpi.com For example, the energy barrier for the interconversion of isomers of 11H-indeno[1,2-b]quinoxalin-11-one oxime in a DMSO solution was calculated to be about 200 kJ/mol, making the process highly improbable at room temperature. mdpi.com

Steric repulsion is a key factor identified in computational models. In the case of some heterocyclic oximes, the E-isomer is more stable in an "out" conformation to avoid steric clash between the oxime hydrogen and the heterocyclic ring. mdpi.com Conversely, the Z-isomer may be more stable in an "in" conformer. mdpi.com

Table 2: Computational Findings on Oxime Isomer Stability

Compound StudiedMethodKey FindingReference
IQ-1 and Trp-Ox OximesDFT with microsolvation modelE-isomers are thermodynamically more stable than Z-isomers in DMSO due to specific hydrogen bonding with the solvent. mdpi.com mdpi.com
Formaldoxime (B1209246)Gaussian-2 theoryUnsolvated formaldoxime is more stable than its nitrone tautomer by an estimated 11.1 kcal/mol. researchgate.net researchgate.net
General OximesDFT (M06-2X/cc-pVTZ)Isomerization can proceed through a bimolecular mechanism involving two oxime molecules, which is more favorable than a unimolecular 1,2-H shift. researchgate.net researchgate.netrsc.org

Oxime-Nitrone Tautomerism

Oximes, including 3-Methoxy-4-propoxybenzaldehyde oxime, can exist in equilibrium with their tautomeric nitrone form. This tautomerism involves the migration of a proton from the oxygen atom to the nitrogen atom.

The oxime-nitrone tautomeric equilibrium overwhelmingly favors the oxime form. researchgate.netrsc.org Computational studies using high-level DFT calculations have consistently shown that the oxime tautomer is significantly more stable than the nitrone. rsc.orgnih.gov However, despite its lower stability, the nitrone tautomer can be more reactive and play a crucial role as an intermediate in certain reactions, such as nucleophilic additions and cycloadditions. rsc.orgnih.govrsc.orgunizar.es

The mechanism of isomerization has been a subject of investigation. While a thermal 1,2-hydrogen shift was initially proposed, recent computational studies suggest that the isomerization is more favorably achieved through a bimolecular process. researchgate.netrsc.orgrsc.orgunizar.es This pathway can involve two oxime molecules or be catalyzed by a solvent molecule, which facilitates the proton transfer. researchgate.netrsc.org

Table 3: Relative Stability of Oxime vs. Nitrone Tautomers

SystemMethodFindingReference
General OximesDFT (M06-2X/cc-pVTZ)Oxime-nitrone tautomerism is thermodynamically unfavorable; the nitrone population is generally insignificant. researchgate.netrsc.org researchgate.netrsc.org
AmidoximesDFT (M06-2X/6-311+G(d,p))The oxime form is dominant, but the nitrone, though less stable, is more reactive and key to reactions with electrophiles. bohrium.com bohrium.com
FormaldoximeGaussian-2 theoryFormaldehyde oxime is 15.8 kcal/mol more stable than nitrosomethane (B1211736) (a related tautomer) in aqueous solution. researchgate.net researchgate.net

The position of the oxime-nitrone equilibrium is sensitive to both the solvent environment and the nature of substituents on the molecule.

Solvent Effects: The solvent can play a direct role in the tautomerization process. Protic solvents, such as ethanol (B145695) or water, can facilitate the proton transfer required for isomerization by acting as a proton shuttle, thereby lowering the energy barrier. rsc.orgbohrium.com The polarity of the solvent can also influence the relative stability of the tautomers; for instance, protic solvents can stabilize the zwitterionic (Z)-aminonitrone form in the case of amidoximes. bohrium.com Some studies have noted a dependence on the type of solvent, suggesting a solvation effect that favors the isomerization towards the nitrone. rsc.org

Substituent Effects: The electronic properties of substituents on the aromatic ring have a significant impact. Electron-donating groups, like the methoxy and propoxy groups in this compound, are known to reduce the energy gap between the oxime and nitrone forms. nih.govbohrium.com This stabilization of the nitrone tautomer facilitates reactions that proceed through this intermediate. nih.gov Conversely, electron-withdrawing groups would be expected to destabilize the nitrone form relative to the oxime. For example, it was estimated that for 4-chlorobenzaldehyde, approximately 1–2% of the NH-nitrone should be present at equilibrium, indicating that even with a withdrawing group, the nitrone population is small but not negligible. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete structural assignment of 3-Methoxy-4-propoxybenzaldehyde (B2538646) oxime can be achieved.

The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule. The oxime proton (-NOH) is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm, although its exact position can be influenced by solvent and concentration. For comparison, the oxime proton in the closely related compound (E)-4-methoxybenzaldehyde oxime appears as a singlet at δ 8.11 ppm in CDCl₃. rsc.org

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (1-CH=NOH, 3-methoxy, 4-propoxy) dictates their chemical shifts and coupling patterns. The proton at the 2-position, being ortho to the oxime group, would likely appear as a doublet. The proton at the 5-position, situated between the two alkoxy groups, would be a doublet, and the proton at the 6-position, ortho to the propoxy group, would appear as a doublet of doublets.

The alkoxy groups also give rise to characteristic signals. The methoxy (B1213986) (-OCH₃) protons appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm. The propoxy group (-OCH₂CH₂CH₃) displays a more complex pattern: a triplet for the terminal methyl protons, a multiplet (sextet) for the central methylene protons, and another triplet for the methylene protons attached to the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methoxy-4-propoxybenzaldehyde oxime

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Oxime (-NOH) 8.1 - 10.5 Singlet
Aromatic (Ar-H) 6.8 - 7.6 Multiplets
Imine (-CH=N) ~8.1 Singlet
Methoxy (-OCH₃) ~3.9 Singlet
Propoxy (-OCH₂CH₂CH₃) ~4.0 Triplet
Propoxy (-OCH₂CH₂CH₃) ~1.8 Sextet

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. A key signal in the spectrum of this compound is that of the imine carbon (-C=N), which is expected to resonate in the downfield region, typically between δ 145–155 ppm. The spectrum of (E)-4-methoxybenzaldehyde oxime shows this carbon at δ 150 ppm. rsc.org

The six aromatic carbons will appear in the δ 110-150 ppm range, with the carbons directly attached to oxygen atoms (C3 and C4) being the most deshielded. The methoxy carbon signal is anticipated around δ 55-56 ppm, while the three carbons of the propoxy group will have distinct shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imine (-C =N) 145 - 155
Aromatic (C3, C4) 148 - 152
Aromatic (C1) ~125
Aromatic (C2, C5, C6) 110 - 122
Propoxy (-OC H₂CH₂CH₃) ~70
Methoxy (-OC H₃) ~56
Propoxy (-OCH₂C H₂CH₃) ~22

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive structural confirmation.

COSY would establish proton-proton coupling correlations, for instance, confirming the connectivity within the propoxy chain and between adjacent aromatic protons.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the precise placement of the methoxy and propoxy groups on the aromatic ring relative to the oxime functionality.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. nih.gov

A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. For example, (E)-4-methoxybenzaldehyde oxime shows this stretch at 3353 cm⁻¹. rsc.org The C=N (imine) stretch is expected to appear around 1640 cm⁻¹. Other significant vibrations include the C=C stretching of the aromatic ring, typically found in the 1500-1600 cm⁻¹ region, and strong C-O stretching bands for the aryl-alkyl ether linkages of the methoxy and propoxy groups, which appear in the 1250-1000 cm⁻¹ range. Aliphatic C-H stretching from the propoxy group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Oxime (-OH) O-H Stretch 3200 - 3400 (broad)
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000
Imine (C=N) C=N Stretch ~1640
Aromatic C=C C=C Stretch 1500 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₅NO₃, the calculated molecular weight is 209.24 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass (209.10519 Da), which confirms the molecular formula. nih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺•) at m/z = 209. The fragmentation pattern provides structural clues. Proposed fragmentation pathways for odd-electron oxime ions can be complex. louisville.edu For this molecule, fragmentation would likely involve:

Loss of small radicals: Initial loss of a hydroxyl radical (•OH, M-17) or a hydrogen radical (•H, M-1).

Cleavage of alkoxy groups: Loss of a methyl radical (•CH₃, M-15) from the methoxy group or a propyl radical (•C₃H₇, M-43) from the propoxy group.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the oxime-bearing carbon.

Formation of characteristic ions: A prominent fragment could correspond to the 3-methoxy-4-propoxybenzoyl cation. The fragmentation of related compounds like 4-hydroxy-3-methoxybenzaldehyde serves as a useful reference for the types of cleavages that can occur on the substituted aromatic ring. researchgate.net

Table 4: Potential Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Neutral Loss
209 [M]⁺• (Molecular Ion) -
194 [M - CH₃]⁺ •CH₃
192 [M - OH]⁺ •OH
166 [M - C₃H₇]⁺ •C₃H₇

X-ray Crystallography for Solid-State Structural Determination of Oxime Derivatives and Complexes

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography remains the definitive method for determining the three-dimensional structure of crystalline solids. Analysis of a suitable single crystal of an oxime derivative provides unambiguous information that complements spectroscopic data. louisville.edu

A crystallographic study would confirm:

Molecular Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: The configuration of the C=N double bond, definitively assigning it as either the (E) or (Z) isomer. The relative stability of these isomers can influence which one crystallizes.

Conformation: The precise bond lengths, bond angles, and torsion angles. This includes the orientation of the methoxy and propoxy groups relative to the plane of the benzene ring and the conformation of the flexible propoxy chain.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which is governed by non-covalent interactions. A primary feature would be hydrogen bonding, where the oxime's hydroxyl group acts as a donor to an acceptor atom (such as the nitrogen or an oxygen atom) of a neighboring molecule. These interactions are crucial in defining the supramolecular architecture of the solid state.

Studies on related substituted stilbene and oxime structures have demonstrated the power of this technique in establishing subtle conformational and configurational details that are not easily accessible by other methods. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Methoxy 4 Propoxybenzaldehyde Oxime

Molecular Electrostatic Potential (MEP) Mapping

A comprehensive and accurate article on these specific computational topics requires access to the direct results of such studies, including optimized geometric parameters (bond lengths, bond angles), calculated spectroscopic data, HOMO-LUMO energy values, and MEP maps for 3-Methoxy-4-propoxybenzaldehyde (B2538646) oxime. As this information is not available, the article cannot be generated.

Identification of Electrostatic Potential Distribution and Reactive Sites

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of molecules, as it illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. The MEP map reveals regions of positive and negative electrostatic potential, which are typically color-coded for intuitive interpretation.

The distribution of electrostatic potential is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating nature of the methoxy (B1213986) and propoxy groups increases the electron density on the aromatic ring, thereby modulating its reactivity.

Table 1: Predicted Electrostatic Potential Distribution and Reactive Sites in 3-Methoxy-4-propoxybenzaldehyde Oxime

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Oxime Oxygen Negative Electrophilic Attack
Oxime Nitrogen Negative Electrophilic Attack
Methoxy Oxygen Negative Electrophilic Attack
Propoxy Oxygen Negative Electrophilic Attack
Oxime Hydroxyl Hydrogen Positive Nucleophilic Attack

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). uni-muenchen.de It allows for the investigation of intramolecular interactions, charge delocalization, and the stability arising from these electronic effects.

Investigation of Intramolecular Interactions and Charge Delocalization

In the absence of direct NBO analysis for this compound, studies on related benzaldehyde (B42025) oxime derivatives offer valuable insights into the expected intramolecular interactions. researchgate.netresearchgate.net A key aspect of the electronic structure of this molecule is the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into adjacent antibonding orbitals.

These interactions can be quantified by second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger interactions and greater stabilization.

Table 2: Predicted Major Intramolecular Interactions and Stabilization Energies from NBO Analysis of this compound

Donor NBO (Lone Pair) Acceptor NBO (Antibonding) Predicted Stabilization Energy (E(2)) (kcal/mol)
O(methoxy) π*(C-C aromatic) High
O(propoxy) π*(C-C aromatic) High
N(oxime) π*(C-C aromatic) Moderate

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the complex mechanisms of chemical reactions, providing detailed information about transition states, energy barriers, and reaction pathways that are often difficult to probe experimentally.

Computational Modeling of Beckmann Rearrangement and Other Transformations

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, typically under acidic conditions. wikipedia.org Computational modeling of this rearrangement for various oximes has provided a detailed understanding of the reaction mechanism. The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom, forming a nitrilium ion intermediate. This intermediate is then attacked by a nucleophile (such as water) to yield the final amide product. organic-chemistry.org

For this compound, the migrating group would be the substituted phenyl ring. Computational studies on similar aromatic oximes have investigated the stereospecificity of this migration and the structure of the transition state. researchgate.net These studies often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction.

Energy Barriers and Reaction Pathways

The feasibility and rate of a chemical reaction are determined by the energy barriers of its constituent steps. Computational chemistry allows for the calculation of these activation energies and the identification of the lowest energy reaction pathway.

In the context of the Beckmann rearrangement of this compound, theoretical calculations would focus on determining the energy of the transition state for the migration of the substituted phenyl group. The stability of the nitrilium ion intermediate is also a critical factor. The presence of electron-donating methoxy and propoxy groups on the migrating phenyl ring is expected to stabilize the positive charge that develops during the migration, potentially lowering the activation energy for the rearrangement compared to unsubstituted benzaldehyde oxime.

Computational studies on the Beckmann rearrangement of other substituted acetophenone (B1666503) oximes have shown that the nature of the solvent and the acidic catalyst can significantly influence the energy barriers. researchgate.net For instance, modeling the reaction in the presence of explicit solvent molecules can provide a more accurate picture of the reaction pathway and energetics. researchgate.net

Table 3: Predicted Energetic Profile for the Beckmann Rearrangement of this compound

Reaction Step Key Species Predicted Relative Energy
1. Protonation Protonated Oxime Low
2. Transition State for Migration [Aryl-N-C]+ Transition Structure High (Activation Energy)
3. Intermediate Formation Nitrilium Ion Intermediate
4. Nucleophilic Attack Amide Precursor Low

Applications of 3 Methoxy 4 Propoxybenzaldehyde Oxime and Its Derivatives in Chemical Sciences

Role as Ligands in Coordination Chemistry

Oximes are well-recognized as highly effective chelating agents capable of forming stable complexes with a wide array of transition metal ions. at.uaresearchgate.net The nitrogen and oxygen atoms of the oxime functional group (-C=N-OH) provide excellent coordination sites. jacsdirectory.com The specific ligand, 3-Methoxy-4-propoxybenzaldehyde (B2538646) oxime, is synthesized from its corresponding aldehyde, which is prepared by the alkylation of 3-hydroxy-4-methoxybenzaldehyde with propyl bromide. The subsequent reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride yields the desired oxime.

Synthesis and Characterization of Metal Complexes with the Oxime Ligand

The synthesis of metal complexes involving 3-Methoxy-4-propoxybenzaldehyde oxime typically proceeds by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695). ijstm.comnih.gov The reaction mixture is often refluxed to ensure complete complex formation. ijstm.com The resulting solid complexes can then be isolated, washed, and dried. nih.gov A variety of metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), are commonly used to form complexes with oxime-based ligands. researchgate.net

Characterization of these newly formed complexes is crucial to confirm their structure and properties. This is achieved through a combination of spectroscopic and analytical techniques.

Elemental Analysis: This technique is used to determine the empirical formula of the complex, which helps in establishing the metal-to-ligand ratio. dergipark.org.tr

Infrared (IR) Spectroscopy: IR spectra provide significant insights into the coordination of the ligand to the metal ion. Key vibrational bands, such as the C=N and N-O stretches of the oxime group, typically shift upon complexation, confirming the involvement of these groups in bonding with the metal. jacsdirectory.comresearchgate.net The appearance of new bands at lower frequencies can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. dergipark.org.trresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the specific coordination environment around the metal ion (e.g., octahedral or square planar). scilit.comnih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to understand their decomposition patterns. rsc.orgjournalajocs.com These analyses can reveal the presence of coordinated water molecules and the temperature at which the organic ligand starts to decompose. nih.gov

Investigation of Coordination Modes and Geometric Structures

The oxime group is a versatile coordinating agent, capable of binding to metal ions in several ways. researchgate.net Typically, it acts as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. jacsdirectory.comresearchgate.net The deprotonation of the hydroxyl group of the oxime can lead to the formation of an oximato anion, which is also a potent coordinating agent. at.ua

Based on studies of related oxime complexes, metal complexes of this compound are expected to adopt common geometries such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. ijstm.comscilit.comnih.gov For instance, Co(II) and Mn(II) complexes often exhibit octahedral geometry, while Cu(II) complexes can be square planar. scilit.com The final geometric structure is a result of the coordination number of the metal ion and the steric and electronic effects of the ligand. dergipark.org.tr

Catalytic Applications in Organic Transformations

Metal complexes derived from oxime ligands have emerged as effective catalysts in various organic reactions, bridging the gap between homogeneous and heterogeneous catalysis. bohrium.com

Homogeneous Catalysis Mediated by Oxime Derivatives

Complexes of this compound are potential candidates for homogeneous catalysis. The electronic properties of the ligand, influenced by the electron-donating methoxy (B1213986) and propoxy groups, can modulate the reactivity of the metal center. Oxime-derived palladium complexes, for example, have shown exceptional efficiency as catalysts in C-C coupling reactions like the Heck-Mizoroki reaction. researchgate.net Furthermore, iron(II) complexes with oxime ligands are known to catalyze the addition of the oxime to activated alkenes. acs.org The presence of the alkoxy groups on the phenyl ring of this compound can enhance the electron density at the metal center, potentially improving its catalytic activity in oxidative addition and other elementary steps of catalytic cycles.

Heterogeneous Catalysis for Selective Reductions and Other Reactions

The selective hydrogenation of oximes to produce amines is a crucial transformation in synthetic chemistry. mdpi.com While homogeneous catalysts are effective, heterogeneous catalysts are often preferred for their ease of separation and reusability. encyclopedia.pub Metal complexes of this compound can be immobilized on solid supports, such as polymers or silica, to create robust heterogeneous catalysts. rsc.org

These supported catalysts can be particularly useful for selective reduction reactions. For example, palladium-based heterogeneous catalysts are highly effective for the hydrogenation of oximes to primary amines under mild conditions, often using water as a solvent. rsc.org The nature of the ligand, such as this compound, can influence the selectivity and activity of the supported metal catalyst. encyclopedia.pub The development of such recyclable catalysts is a key area of research aimed at creating more sustainable chemical processes.

Contributions to Materials Science

The unique properties of the oxime functional group also lend themselves to applications in materials science, particularly in the synthesis of advanced polymers. rsc.orgrsc.org The reaction between a multifunctional oxime and an isocyanate can form poly(oxime-urethane)s, a class of polymers with dynamic properties. pku.edu.cn

This compound, with its reactive oxime group, can serve as a monomer or a chain extender in polymerization reactions. The resulting polymers can exhibit interesting characteristics, such as self-healing capabilities, due to the reversible nature of the oxime-urethane bond. acs.org This dynamic covalent chemistry allows the material to repair itself upon damage when subjected to an external stimulus like heat. pku.edu.cn The incorporation of the substituted aromatic ring from this compound into the polymer backbone can also impart enhanced thermal stability and specific mechanical properties to the final material. researchgate.net The field of oxime-based dynamic polymers is rapidly expanding, with potential applications in 3D printing, flexible electronics, and biomedical devices. acs.orgresearchgate.net

Development of Oxime-Based Polymer Modifiers

While specific research on this compound as a polymer modifier is not extensively documented, the inherent reactivity of the oxime functional group suggests its potential in this field. Oxime chemistry is utilized in "click" reactions, which are known for their high efficiency and selectivity, allowing for the covalent attachment of molecules to polymer backbones. This can be exploited to modify the surface properties of polymers, introducing new functionalities. For instance, the hydroxyl group of the oxime can be further functionalized, or the C=N bond can participate in cycloaddition reactions. The aromatic portion of this compound could impart hydrophobicity, while the oxime group offers a site for grafting other molecules, potentially altering the thermal stability, solubility, or mechanical properties of the host polymer.

Intermediates in the Synthesis of Complex Organic Molecules

The versatility of the oxime functional group, coupled with the substituted aromatic ring, makes this compound a valuable intermediate in the synthesis of more complex organic structures, particularly those containing nitrogen.

Precursors for Nitrogen-Containing Heterocycles

Oximes are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The C=NOH group can undergo a range of cyclization reactions. For instance, the Beckmann rearrangement of an oxime can lead to the formation of an amide, which can then be cyclized to form lactams. Additionally, oximes can react with various reagents to form isoxazoles, pyrazoles, and other important heterocyclic systems. While specific examples utilizing this compound are not prevalent in the literature, its structure is amenable to these classical transformations, providing a pathway to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthons for Amines, Amides, and Nitriles in Multi-step Synthesis

This compound serves as a synthon for the introduction of nitrogen-containing functional groups in multi-step organic synthesis.

Amines: The reduction of the oxime group is a common method for the preparation of primary amines. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting amine, 3-methoxy-4-propoxybenzylamine, would be a valuable building block for the synthesis of pharmaceuticals and other fine chemicals.

Amides: As mentioned previously, the Beckmann rearrangement of the oxime provides access to amides. This reaction typically involves treatment with an acid catalyst, such as sulfuric acid or phosphorus pentachloride.

Nitriles: Dehydration of the aldoxime group of this compound leads to the formation of the corresponding nitrile, 3-methoxy-4-propoxybenzonitrile. This reaction can be carried out using a variety of dehydrating agents, such as acetic anhydride (B1165640) or thionyl chloride.

These transformations highlight the utility of this compound as a versatile intermediate, allowing for the efficient introduction of key nitrogen-containing functionalities.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound lend themselves to the design of molecules for molecular recognition.

Design of Receptors for Cation and Anion Binding

The oxime group, with its hydrogen bond donor (OH) and acceptor (N) sites, is capable of participating in the recognition of both cations and anions.

Anion Binding: The hydroxyl proton of the oxime group is sufficiently acidic to act as a hydrogen bond donor for the recognition of anions. The design of effective anion receptors often involves the incorporation of multiple hydrogen bond donors into a pre-organized scaffold. While a single oxime group may exhibit weak anion binding, its incorporation into a larger macrocyclic or acyclic structure can lead to enhanced affinity and selectivity. The development of urea (B33335) and thiourea-based receptors has demonstrated the power of hydrogen bonding in anion recognition. documentsdelivered.com Similarly, the oxime functionality can be a valuable component in the design of novel anion receptors.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Methoxy-4-propoxybenzaldehyde
3-Methoxy-4-propoxybenzylamine
3-Methoxy-4-propoxybenzonitrile
Chromium(VI)
Lithium aluminum hydride
Phosphorus pentachloride
Sulfuric acid
Thionyl chloride

Self-Assembly and Crystal Engineering with Oxime Moieties

The field of crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties, a goal achieved through the strategic use of intermolecular interactions. Within this discipline, the oxime functional group (C=N-OH) has emerged as a versatile and reliable building block for the construction of supramolecular assemblies. The unique electronic and steric characteristics of the oxime moiety, particularly its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the nitrogen atom), allow for the formation of predictable and robust hydrogen-bonding networks that direct the self-assembly of molecules into well-defined crystalline architectures. researchgate.netacs.org

The study of this compound and its derivatives provides a compelling case for the utility of oxime moieties in crystal engineering. The presence of the methoxy and propoxy groups on the benzene (B151609) ring can further influence the crystal packing through weaker interactions, such as C–H···O hydrogen bonds and potential π–π stacking, adding another layer of control over the final solid-state structure. nih.gov

Hydrogen Bonding Patterns in Oxime-Based Supramolecular Assemblies

Research into the structural chemistry of oximes has revealed several predominant hydrogen-bonding patterns that govern their self-assembly. researchgate.netacs.org These patterns, often referred to as supramolecular synthons, are recurring and predictable, making them invaluable tools for crystal engineers. The most common of these synthons are dimers and catemers, formed through O–H···N or O–H···O hydrogen bonds between adjacent oxime groups. acs.orgeurjchem.com

The formation of a specific synthon is influenced by the steric and electronic properties of the substituents on the oxime. researchgate.net For aldoximes like this compound, the presence of a hydrogen atom on the carbon of the C=N bond generally leads to different packing arrangements compared to ketoximes. scispace.com

A systematic analysis of hydrogen bonding in crystalline oximes has categorized the primary interaction motifs as follows:

R22(6) Dimers: In this arrangement, two oxime molecules are linked by a pair of O–H···N hydrogen bonds, forming a centrosymmetric six-membered ring. This is a very common and stable motif for oximes. eurjchem.comeurjchem.com

C(3) Catemers: Here, the oxime molecules form a chain where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of the next, creating a head-to-tail arrangement. researchgate.netscispace.com

C(2) Catemers: This pattern involves the formation of chains through O–H···O hydrogen bonds between the hydroxyl groups of neighboring oxime molecules. researchgate.net

The table below summarizes the key characteristics of these common oxime supramolecular synthons.

Supramolecular SynthonHydrogen Bond TypeDescriptionCommon in
R22(6) DimerO–H···NTwo molecules form a cyclic dimer through two hydrogen bonds.Ketoximes and Aldoximes
C(3) CatemerO–H···NMolecules form a chain through a single hydrogen bond per molecule.Aldoximes
C(2) CatemerO–H···OMolecules form a chain through hydrogen bonds between hydroxyl groups.Less common, substituent dependent

The Role of Substituents in Directing Crystal Packing

The presence of these alkoxy groups can lead to the formation of C–H···O hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with the oxygen atom of the methoxy or propoxy group. nih.gov Furthermore, the aromatic rings themselves can engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov The interplay between the strong O–H···N or O–H···O interactions of the oxime moiety and these weaker, yet significant, forces dictates the ultimate crystal structure.

The table below outlines the potential intermolecular interactions involving this compound that can influence its self-assembly and crystal engineering applications.

Interaction TypeParticipating GroupsRole in Crystal Engineering
Primary Hydrogen Bonds
O–H···NOxime hydroxyl and oxime nitrogenFormation of primary supramolecular synthons (dimers, catemers). researchgate.neteurjchem.com
O–H···OOxime hydroxyl groupsFormation of alternative chain motifs. researchgate.net
Secondary Interactions
C–H···OAromatic C-H or alkyl C-H and alkoxy oxygenFine-tuning of crystal packing and stabilization of the 3D structure. nih.gov
π–π StackingBenzene ringsContributes to the overall stability of the crystal lattice. nih.gov

Future Research and Emerging Trends in this compound

The scientific exploration of this compound and related compounds is evolving, with significant future potential in sustainable synthesis, advanced catalysis, computational chemistry, and materials science. Emerging research is focused on harnessing the unique reactivity of the oxime functional group while optimizing the compound's properties through its substituted aromatic structure.

Q & A

Q. What is the synthetic pathway for 3-Methoxy-4-propoxybenzaldehyde oxime, and what are the critical reaction parameters?

The synthesis typically involves sequential functionalization of the benzaldehyde scaffold. Key steps include:

  • Methoxy and propoxy group introduction : Alkylation of a phenolic precursor using methyl iodide and propyl bromide under basic conditions.
  • Oxime formation : Reaction of the aldehyde intermediate with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) at 60–80°C . Critical parameters include temperature control during oxime formation, solvent polarity (e.g., ethanol vs. DMF for solubility), and reaction time (12–24 hours for optimal conversion) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy (-OCH3_3), propoxy (-OCH2_2CH2_2CH3_3), and oxime (-C=N-OH) groups. Key signals include methoxy protons at ~3.8 ppm and oxime protons at ~8.5 ppm .
  • IR spectroscopy : Stretching vibrations for C=N (1630–1650 cm1^{-1}) and O-H (3200–3400 cm1^{-1}) confirm oxime formation .
  • Mass spectrometry : Molecular ion peaks at m/z 209.24 (M+^+) validate the molecular formula C11_{11}H15_{15}NO3_3 .

Q. How do the substituents (methoxy, propoxy, oxime) influence its chemical reactivity?

  • Methoxy and propoxy groups : Electron-donating effects increase electron density on the aromatic ring, directing electrophilic substitution to specific positions. The propoxy group’s steric bulk may hinder reactions at the para position .
  • Oxime group : Participates in tautomerism (syn/anti isomers) and acts as a nucleophile in condensation reactions (e.g., forming nitriles or heterocycles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent optimization : Use aprotic solvents (e.g., DMF) for alkylation to minimize side reactions. Polar protic solvents (e.g., ethanol) enhance oxime formation kinetics .
  • Temperature gradients : Stepwise heating (e.g., 50°C for alkylation, 80°C for oxime formation) reduces decomposition.
  • Catalysis : Acidic/basic catalysts (e.g., pyridine for oxime formation) improve reaction efficiency. Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. How can contradictions in reported biological activities (e.g., MAO inhibition vs. neuroprotection) be resolved?

  • Comparative assays : Use standardized in vitro MAO-A/MAO-B inhibition assays (e.g., fluorometric kits) and cross-validate with in vivo Parkinson’s disease models (e.g., MPTP-induced neurotoxicity) .
  • Structural analogs : Compare activity with analogs like 3-Methoxy-4-phenoxybenzaldehyde oxime to isolate substituent effects .
  • Mechanistic studies : Employ molecular docking to assess binding affinity to MAO isoforms vs. neuroprotective targets (e.g., Nrf2 pathways) .

Q. What strategies enable regioselective modification of the aromatic ring or oxime group?

  • Directed ortho-metalation : Use directing groups (e.g., oxime) with LiTMP to functionalize specific positions .
  • Oxime derivatization : React with acyl chlorides to form O-acylated oximes or with aldehydes to generate bis-oximes .
  • Protection/deprotection : Temporarily protect the oxime group (e.g., as an O-methyl ether) during aromatic substitution .

Q. How can stability under varying experimental conditions (pH, temperature) be systematically analyzed?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent stability : Test in buffers (pH 2–12) to identify labile functional groups (e.g., oxime hydrolysis under acidic conditions) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as recommended for similar benzaldehyde derivatives .

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